

Inobrodib: A Novel Epigenetic Regulator Targeting p300/CBP in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

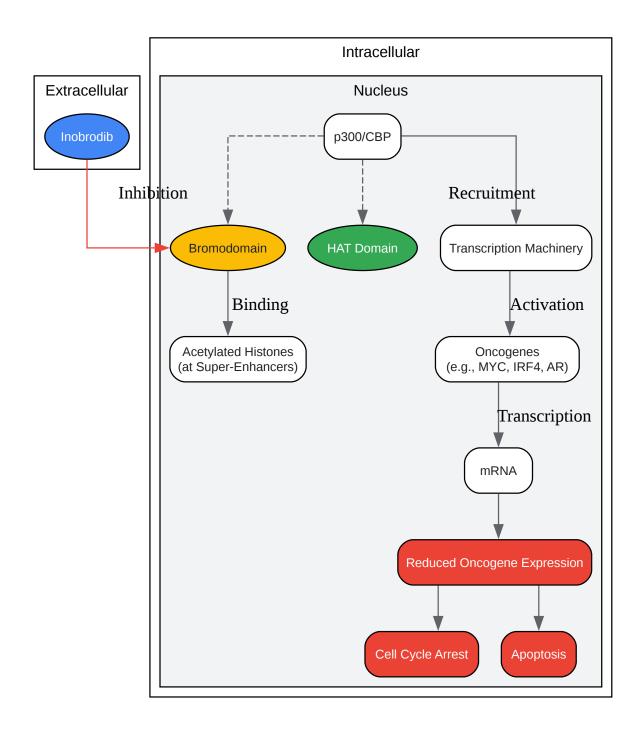
Executive Summary

Inobrodib (formerly CCS1477) is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the bromodomains of the homologous histone acetyltransferases (HATs), p300 (E1A-associated protein p300) and CREB-binding protein (CBP). By competitively binding to the bromodomains of p300 and CBP, Inobrodib displaces these crucial co-activators from chromatin, particularly at super-enhancer regions that drive the expression of key oncogenes. This targeted epigenetic modulation leads to the downregulation of critical cancer drivers, including MYC, IRF4, and the androgen receptor (AR), positioning Inobrodib as a promising therapeutic agent in a range of hematological malignancies and solid tumors. This technical guide provides an in-depth overview of Inobrodib's mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.

Introduction to Inobrodib and its Target

Inobrodib is a novel investigational drug that functions as a potent and selective inhibitor of the bromodomains of p300 and CBP.[1] These two proteins are critical transcriptional co-activators that play a central role in regulating gene expression through their intrinsic histone acetyltransferase (HAT) activity and their function as scaffolds for the assembly of transcriptional machinery.[2] The bromodomain of p300/CBP recognizes and binds to acetylated lysine residues on histones and other proteins, a key step in the activation of gene transcription.[3] In many cancers, the aberrant activity of p300/CBP at super-enhancer regions

drives the overexpression of oncogenes that are essential for tumor cell proliferation and survival.[1] **Inobrodib**'s unique mechanism of action involves the displacement of p300/CBP from these super-enhancers, leading to a reduction in oncogene expression without causing the degradation of the p300/CBP proteins themselves.[1][3]


Mechanism of Action: Epigenetic Regulation of Oncogenic Transcription

Inobrodib exerts its anti-cancer effects through a precise epigenetic mechanism. By binding to the bromodomains of p300 and CBP, it prevents their interaction with acetylated histones at super-enhancer regions.[1] This displacement leads to a disruption of the transcriptional machinery at these sites and a subsequent downregulation of key cancer-driving genes.[3][4]

In hematological malignancies such as multiple myeloma, **Inobrodib** has been shown to downregulate the expression of the transcription factors MYC and IRF4, both of which are critical for the survival and proliferation of myeloma cells.[1][4][5] In prostate cancer, **Inobrodib** treatment leads to a reduction in the expression of the androgen receptor (AR) and its splice variants, which are key drivers of castration-resistant prostate cancer (CRPC).[6]

The signaling pathway can be visualized as follows:

Click to download full resolution via product page

Caption: Inobrodib's mechanism of action.

Quantitative Data

Preclinical Data

Inobrodib has demonstrated potent and selective inhibition of p300/CBP in biochemical and cellular assays.

Parameter	p300	СВР	BRD4	Reference
Binding Affinity (Kd)	1.3 nM	1.7 nM	222 nM	[7]
Cellular Target Engagement (IC50, NanoBRET)	19 nM	-	1060 nM	[7]

Inobrodib has shown significant anti-proliferative activity across a range of cancer cell lines.

Cell Line	Cancer Type	IC50 / GI50	Reference
Multiple Myeloma cell lines	Multiple Myeloma	Submicromolar concentrations	[8][9]
Acute Myeloid Leukemia cell lines	Acute Myeloid Leukemia	Submicromolar concentrations	[8][9]
Lymphoma cell lines	Lymphoma	Submicromolar concentrations	[8][9]
22Rv1	Prostate Cancer	Tumor stasis at 10-30 mg/kg in xenograft model	[6]

Clinical Data

The clinical development of **Inobrodib** is ongoing, with the Phase I/IIa clinical trial NCT04068597 evaluating its safety and efficacy in patients with hematological malignancies.

Table 3: Clinical Trial NCT04068597 - Monotherapy in Relapsed/Refractory Multiple Myeloma (RRMM)[10][11]

Parameter	Value	
Number of Patients	32 (monotherapy arm)	
Median Prior Lines of Therapy	7	
Recommended Phase 2 Dose (RP2D)	35mg BD, 4 days on/3 days off	
Objective Response Rate (ORR) at RP2D	33.3% (3/9 evaluable patients)	
Most Common Grade 3/4 Treatment-Related Adverse Events	Thrombocytopenia, Anemia	

Table 4: Clinical Trial NCT04068597 - Combination Therapy (**Inobrodib** + Pomalidomide + Dexamethasone) in RRMM[12][13][14][15]

Parameter	Value	
Number of Patients	48 (dose escalation cohorts)	
Median Prior Lines of Therapy	6	
Overall Response Rate (ORR) in 35mg cohort	67%	
Minimal Response (≥MR) in both cohorts	72%	
Most Common Grade 3/4 Treatment-Emergent Adverse Events	Neutropenia, Thrombocytopenia, Anemia, Infections	

Experimental Protocols NanoBRET™ Target Engagement Assay

This assay is used to quantify the binding of **Inobrodib** to p300/CBP in living cells.

Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged p300 or CBP (donor) and a fluorescently labeled tracer that binds to the bromodomain (acceptor). **Inobrodib** competes with the tracer for binding to the bromodomain, leading to a decrease in the BRET signal.

Protocol Outline:

- Cell Culture and Transfection: HEK293 cells are transiently transfected with a vector expressing the p300 or CBP bromodomain fused to NanoLuc® luciferase.
- Compound and Tracer Addition: Transfected cells are plated in a 96-well plate and treated with a range of **Inobrodib** concentrations, followed by the addition of a cell-permeable fluorescent tracer.
- BRET Measurement: After incubation, a substrate for NanoLuc® luciferase is added, and the luminescence and fluorescence signals are measured using a plate reader equipped for BRET analysis.
- Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each
 well. The IC50 value is determined by plotting the BRET ratio against the Inobrodib
 concentration and fitting the data to a dose-response curve.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cellcentric.com [cellcentric.com]
- 2. Targeting CBP and p300: Emerging Anticancer Agents PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellcentric.com [cellcentric.com]
- 4. Targeting gene coactivation factors with Cellcentric's inobrodib | BioWorld [bioworld.com]
- 5. Dissecting the impact of bromodomain inhibitors on the Interferon Regulatory Factor 4-MYC oncogenic axis in multiple myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. medchemexpress.com [medchemexpress.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. cellcentric.com [cellcentric.com]
- 11. P863: AN OPEN-LABEL PHASE I/IIA STUDY TO EVALUATE THE SAFETY AND EFFICACY OF CCS1477 AS MONOTHERAPY AND IN COMBINATION WITH POMALIDOMIDE/DEXAMETHASONE IN RELAPSED/REFRACTORY MULTIPLE MYELOMA PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. cellcentric.com [cellcentric.com]
- 15. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [Inobrodib: A Novel Epigenetic Regulator Targeting p300/CBP in Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606545#inobrodib-s-role-in-epigenetic-regulation-of-cancer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com